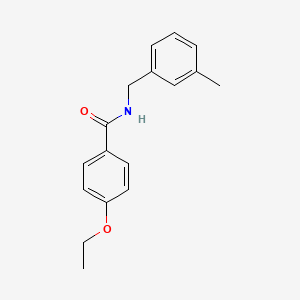

4-ethoxy-N-(3-methylbenzyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[(3-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-20-16-9-7-15(8-10-16)17(19)18-12-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWLPYXGAWUVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The pharmacological and chemical properties of 4-ethoxy-N-(3-methylbenzyl)benzamide can be contextualized through comparisons with benzamides sharing key structural motifs, such as ethoxy/methoxy groups, substituted benzylamines, or heterocyclic appendages. Below is a detailed analysis:

Substituent Effects on the Benzoyl Ring

- 4-Ethoxy vs. 4-Methoxy Groups: 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9) differs by replacing the ethoxy group with methoxy. This is critical for CNS-targeting agents, as seen in anticonvulsant benzamides like LY188544 . 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide (MID-1): This compound, studied for its role in modulating protein-protein interactions (e.g., MG53-IRS-1), demonstrates that ethoxy-substituted benzamides can act as bioactive scaffolds in signaling pathways .

Variations in the Amide Substituent

- 3-Methylbenzyl vs. Fluorophenyl or Morpholine Groups: 4-Ethoxy-N-(3-fluorophenyl)benzamide (CAS 346693-54-7) replaces the 3-methylbenzyl group with a fluorophenyl moiety. Fluorine’s electron-withdrawing effect may alter binding affinity to targets like enzymes or receptors, as seen in fungicidal derivatives (e.g., N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide) . AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): This gastrokinetic agent highlights the importance of combining ethoxy groups with heterocyclic substituents (e.g., morpholine) for enhanced potency and selectivity. AS-4370’s lack of dopamine D2 receptor antagonism distinguishes it from metoclopramide .

Complex Heterocyclic Derivatives

- Thiazolo-Triazol and Pyrrolidinone Hybrids: 4-Ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide incorporates a thiazolo-triazol moiety, likely enhancing metabolic stability and target engagement through π-π stacking interactions . 4-Ethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide features a pyrrolidinone ring, which may improve solubility and bioavailability compared to simpler benzyl derivatives .

Data Tables

Table 1: Key Structural Analogues and Their Properties

Table 2: Impact of Substituents on Pharmacokinetics

Q & A

Q. What are the common synthetic routes for 4-ethoxy-N-(3-methylbenzyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via amidation reactions. A key approach involves coupling 4-ethoxybenzoic acid derivatives with 3-methylbenzylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane or acetonitrile . Hazard analysis is critical due to reagents such as trichloroisocyanuric acid and sodium pivalate. Reaction optimization includes controlling temperature (0–25°C), pH (basic conditions with Na₂CO₃), and solvent polarity to enhance yield (typically 60–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves bond lengths and angles with precision (<0.01 Å). Data collection requires high-resolution crystals, often grown via slow evaporation in DCM/hexane mixtures .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify substituents (e.g., ethoxy δ 1.3–1.5 ppm, benzyl CH₂ δ 4.4–4.6 ppm). HSQC and HMBC confirm connectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like kinases or GPCRs. QSAR models optimize substituents (e.g., ethoxy vs. methoxy) for solubility and activity. In one study, derivatives showed IC₅₀ values <10 µM against cancer cell lines when paired with thiadiazole moieties .

Q. How should researchers address contradictory crystallographic data, such as disordered solvent molecules or twinning?

Q. What protocols mitigate mutagenicity risks during synthesis and handling?

- Methodological Answer : Ames II testing () revealed mutagenicity comparable to benzyl chloride. Mitigation includes:

- Ventilation : Use fume hoods with ≥100 fpm airflow.

- PPE : Nitrile gloves, lab coats, and eye protection.

- Storage : –20°C in amber vials to prevent light-induced decomposition .

Q. How do structural modifications (e.g., ethoxy vs. nitro groups) alter interaction with biological targets?

- Methodological Answer : SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) quantify binding kinetics. For example:

| Modification | Target (e.g., COX-2) | Kd (µM) |

|---|---|---|

| Ethoxy | 12.5 ± 1.2 | |

| Nitro | 8.7 ± 0.9 | |

| Nitro groups enhance π-stacking with hydrophobic pockets, reducing Kd by 30% . |

Q. What purification strategies resolve co-eluting impurities in HPLC analysis?

- Methodological Answer : Use gradient elution (ACN/H2O + 0.1% TFA) on C18 columns. For persistent impurities, preparative HPLC with a 250 × 21.2 mm column at 12 mL/min achieves >98% purity. TLC (silica, ethyl acetate/hexane 3:7) monitors reaction progress .

Q. How do polymorphic forms of this compound impact bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.